2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with multiple chloro groups and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzoxazole Moiety: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Coupling Reaction: The benzoxazole derivative is then coupled with a chlorinated benzoyl chloride in the presence of a base like triethylamine to form the final benzamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a quinone-like structure.
Scientific Research Applications
2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The benzoxazole moiety can intercalate with DNA, disrupting cellular processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzothiazol-2-yl)phenyl]benzamide: Similar structure but with a benzothiazole moiety instead of benzoxazole.
2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzimidazol-2-yl)phenyl]benzamide: Contains a benzimidazole moiety.
Uniqueness
The presence of multiple chloro groups and the benzoxazole moiety in 2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide provides unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity and interaction with biological targets, offering potential advantages in specific applications.
Properties
IUPAC Name |
2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N2O2/c21-11-5-8-18-17(9-11)25-20(27-18)14-10-12(6-7-16(14)23)24-19(26)13-3-1-2-4-15(13)22/h1-10H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRAXEYFKNQPPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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